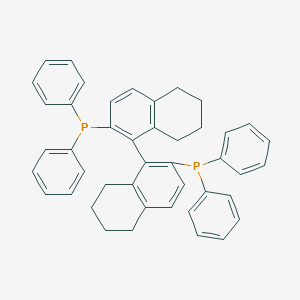

(S)-H8-BINAP

Description

The exact mass of the compound [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSOKCGDSQQISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61724-04-7, 139139-86-9 | |

| Record name | C.I. Acid Brown 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 139139-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-H8-BINAP from (S)-BINOL: A Technical Guide

Introduction

Axially chiral biaryl phosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives are preeminent. The partially hydrogenated analogue, (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl-2,2′-diyl)bis(diphenylphosphine) ((S)-H8-BINAP), often exhibits superior performance in certain asymmetric hydrogenations, offering higher enantioselectivities and catalytic activities compared to its parent BINAP ligand.

This technical guide provides an in-depth overview of the synthetic route to produce enantiopure this compound, starting from the readily available chiral precursor, (S)-1,1′-bi-2-naphthol ((S)-BINOL). The synthesis is a robust two-part process:

-

Part I: Asymmetric Hydrogenation. Catalytic hydrogenation of (S)-BINOL to produce (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol ((S)-H8-BINOL).

-

Part II: Ditriflation and Phosphination. Conversion of the hydroxyl groups of (S)-H8-BINOL to triflates, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine to yield this compound.

This document details the experimental protocols, reaction parameters, and expected outcomes for each stage, supported by quantitative data and process diagrams for clarity.

Part I: Synthesis of (S)-H8-BINOL from (S)-BINOL

The foundational step in the synthesis is the stereoretentive hydrogenation of one naphthalene ring system in each of the binaphthyl units of (S)-BINOL. This is efficiently achieved using a heterogeneous palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction preserves the axial chirality of the starting material.

Quantitative Data: Hydrogenation of (S)-BINOL

The following table summarizes the optimized reaction conditions and expected results for the synthesis of (S)-H8-BINOL, based on a validated procedure from Organic Syntheses.[1]

| Parameter | Value |

| Substrate | (S)-BINOL |

| Catalyst | 10 wt% Palladium on Carbon (50 wt% water) |

| Catalyst Loading | ~0.3 mol% Pd |

| Solvent | Anhydrous Ethanol |

| Hydrogen Pressure | 250 psig |

| Temperature | 70 °C |

| Reaction Time | 18 hours |

| Yield | 81% [1] |

| Purity | >97 wt% [1] |

| Enantiomeric Excess | >99% ee [1] |

Experimental Protocol: Preparation of (S)-H8-BINOL[1]

-

Reactor Setup: A suitable high-pressure reactor (e.g., a Parr shaker or autoclave) is charged with (S)-BINOL and 10 wt% palladium on carbon (50% wet).

-

Solvent Addition: Anhydrous ethanol is added to the reactor. For a 5.0 g scale of (S)-BINOL, approximately 50 mL of ethanol is used.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction: The mixture is heated to 70 °C. Once the temperature is stable, the reactor is pressurized with hydrogen to 250 psig, and vigorous stirring is initiated. The reaction is allowed to proceed for 18 hours, maintaining the temperature and pressure.

-

Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product as a white solid.

-

Purification: The crude solid is triturated with hexanes. The slurry is stirred at room temperature for 1 hour, then filtered. The collected solid is dried under vacuum at 50 °C to a constant mass, affording pure (S)-H8-BINOL as a white solid.[1]

Part II: Synthesis of this compound from (S)-H8-BINOL

The conversion of (S)-H8-BINOL to this compound follows a well-established two-step sequence analogous to the synthesis of BINAP from BINOL.[2][3] The hydroxyl groups are first activated by conversion to trifluoromethanesulfonate (triflate) esters. The resulting bis-triflate is then subjected to a nickel-catalyzed phosphination.

Quantitative Data: Ditriflation and Phosphination

The following data is based on the analogous and highly efficient procedure for BINAP synthesis.[2][3] Yields for the H8-BINAP synthesis are expected to be comparable.

| Step | Parameter | Value |

| 1. Ditriflation | Reagents | Triflic Anhydride (Tf₂O), Pyridine |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12-17 hours | |

| Yield | ~94% [2] | |

| 2. Phosphination | Reagents | Diphenylphosphine (Ph₂PH), DABCO |

| Catalyst | [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) | |

| Catalyst Loading | 10 mol% | |

| Solvent | Anhydrous Dimethylformamide (DMF) | |

| Temperature | 100 °C | |

| Reaction Time | 2-3 days | |

| Yield | ~77% [3] |

Experimental Protocol: Preparation of this compound

This protocol is adapted from the robust procedure for (R)-BINAP synthesis published in Organic Syntheses.[2]

Step A: Preparation of (S)-5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol bis-triflate

-

Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with (S)-H8-BINOL under a nitrogen atmosphere.

-

Reagent Addition: Dry dichloromethane is added, followed by dry pyridine. The solution is cooled to 0-5 °C in an ice bath. Triflic anhydride is then added dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature overnight (approx. 17 hours).

-

Work-up and Isolation: Hexane is added to the reaction mixture, which is then filtered through a pad of silica gel. The silica gel is washed with a 1:1 mixture of hexane and dichloromethane. The combined filtrate is concentrated under vacuum to provide the (S)-H8-BINOL-ditriflate as a solid.[2]

Step B: Preparation of this compound

-

Catalyst Preparation: An oven-dried flask is charged with NiCl₂(dppe). The flask is purged with nitrogen, and anhydrous, degassed dimethylformamide (DMF) is added, followed by diphenylphosphine. The resulting solution is heated at 100 °C for 30 minutes.

-

Main Reaction: A solution of the (S)-H8-BINOL-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF is transferred via cannula to the hot catalyst solution.

-

Reaction Monitoring: The reaction is maintained at 100 °C. Additional portions of diphenylphosphine may be required and are added periodically. The reaction progress is monitored by HPLC or TLC until the ditriflate is completely consumed (typically 2-3 days).[2]

-

Isolation and Purification: The dark reaction mixture is cooled to approximately -15 °C to induce crystallization. The product is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound as an off-white crystalline solid.[3]

Overall Experimental Workflow

The entire process, from starting material to the final ligand, involves a sequential workflow of reaction, work-up, and purification for each major part of the synthesis.

References

Unlocking Stereoselectivity: A Deep Dive into the Atropisomerism of (S)-H8-BINAP

(S)-H8-BINAP , a partially hydrogenated derivative of the renowned BINAP ligand, stands as a cornerstone in modern asymmetric catalysis. Its efficacy in inducing high enantioselectivity in a variety of chemical transformations is intrinsically linked to its unique structural feature: atropisomerism . This phenomenon, arising from restricted rotation around the C1-C1' bond of the binaphthyl core, results in a stable, chiral conformation that dictates the stereochemical outcome of catalytic reactions. This technical guide provides an in-depth exploration of the mechanism of this compound atropisomerism, tailored for researchers, scientists, and drug development professionals.

The Origin of Axial Chirality in H8-BINAP

Unlike molecules with stereogenic centers, the chirality of this compound is axial, stemming from the non-planar arrangement of the two naphthalene rings. Free rotation around the single bond connecting these rings is severely hindered by steric repulsion between the bulky diphenylphosphino groups at the 2 and 2' positions and the hydrogen atoms on the adjacent aromatic rings. This steric clash forces the naphthalene rings to adopt a twisted, non-superimposable, mirror-image relationship, giving rise to two stable enantiomers, (R)-H8-BINAP and this compound.

The hydrogenation of the four aromatic rings in the 5, 5', 6, 6', 7, 7', 8, and 8' positions to form H8-BINAP from BINAP does not fundamentally alter the origin of the atropisomerism. The core steric interactions responsible for the rotational barrier remain firmly in place.

The Rotational Barrier: A Quantitative Perspective

| Compound | Computational Method | Rotational Energy Barrier (kcal/mol) | Rotational Energy Barrier (kJ/mol) |

| BINAP | Density Functional Theory (DFT) | 49.4[1] | 206.7[1] |

| 1,1'-Binaphthyl | Density Functional Theory (DFT) | ~22[2] | ~92[2] |

The significantly higher rotational barrier of BINAP compared to its parent 1,1'-binaphthyl highlights the critical role of the diphenylphosphino substituents in enforcing the chiral conformation. Given the structural similarity and the persistence of the key steric interactions, the rotational barrier of H8-BINAP is expected to be of a similar magnitude to that of BINAP, ensuring its configurational stability under typical reaction conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of enantiopure this compound is typically achieved through a multi-step process starting from the readily available and resolvable precursor, 1,1'-bi-2-naphthol (BINOL).

1. Resolution of Racemic BINOL:

This protocol utilizes N-benzylcinchonidinium chloride as a resolving agent to selectively crystallize the (R)-BINOL complex, leaving the (S)-BINOL in the mother liquor.

-

Materials: Racemic BINOL, N-benzylcinchonidinium chloride, acetonitrile, methanol, ethyl acetate, aqueous HCl.

-

Procedure:

-

Dissolve racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile by refluxing for 4 hours.

-

Cool the mixture to 0°C to allow the (R)-BINOL•N-benzylcinchonidinium chloride complex to crystallize.

-

Filter the mixture and wash the solid with cold acetonitrile. The filtrate contains the enriched (S)-BINOL.

-

Concentrate the filtrate and recover the crude (S)-BINOL.

-

Purify the (S)-BINOL by recrystallization or chromatography to achieve high enantiomeric excess.

-

2. Hydrogenation of (S)-BINOL to (S)-H8-BINOL:

This procedure details the catalytic hydrogenation of the aromatic rings of (S)-BINOL.

-

Materials: (S)-BINOL, 10% Palladium on activated carbon (Pd/C, 50% water wet), anhydrous ethanol, hydrogen gas, nitrogen gas.

-

Procedure:

-

In a high-pressure autoclave, charge (S)-BINOL, 10% Pd/C, and anhydrous ethanol.

-

Purge the autoclave with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to 200 psig.

-

Heat the mixture to 70°C and then increase the pressure to 250 psig while stirring.

-

Maintain the reaction at 70°C and 250 psig for 18 hours.

-

Cool the autoclave to room temperature, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-H8-BINOL.

-

Purify the (S)-H8-BINOL by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[3]

-

3. Synthesis of this compound from (S)-H8-BINOL:

This protocol involves the conversion of the hydroxyl groups of (S)-H8-BINOL to triflates, followed by a nickel-catalyzed phosphination.

-

Materials: (S)-H8-BINOL, triflic anhydride, pyridine, dichloromethane, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2(dppe)), diphenylphosphine, 1,4-diazabicyclo[2.2.2]octane (DABCO), dimethylformamide (DMF).

-

Procedure:

-

Ditriflate Formation:

-

Dissolve (S)-H8-BINOL in dry dichloromethane and cool to 0°C.

-

Add pyridine followed by the slow addition of triflic anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ditriflate of (S)-H8-BINOL.

-

-

Nickel-Catalyzed Phosphination:

-

In a flame-dried flask under an inert atmosphere, charge NiCl2(dppe), DMF, and diphenylphosphine.

-

Heat the mixture to 100°C for 30 minutes.

-

Add a solution of the (S)-H8-BINOL ditriflate and DABCO in DMF.

-

Heat the reaction at 100°C for 2-3 days until the ditriflate is consumed.

-

Cool the reaction mixture and precipitate the product by adding methanol.

-

Filter the solid, wash with methanol, and dry under vacuum to yield this compound.[4]

-

-

Visualizing the Core Concepts

The Mechanism of Atropisomerism

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-H8-BINAP

This compound , with the full chemical name (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a derivative of the well-established BINAP ligand, this compound possesses a partially hydrogenated binaphthyl backbone, which imparts unique stereoelectronic properties. This modification often leads to superior enantioselectivity in a variety of metal-catalyzed reactions compared to its parent compound, BINAP. This guide provides a comprehensive overview of its physical and chemical properties, applications, and relevant experimental procedures.

Physical Properties

This compound is typically an off-white powder. Its physical characteristics are crucial for handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Off-white powder |

| Melting Point | 207-208°C |

| Optical Rotation | [α]²⁰/D -69.1° (c=0.5165 in Toluene) |

| Boiling Point | 745.6 ± 60.0 °C (Predicted) |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Chemical and Structural Properties

The defining feature of this compound is its C₂-symmetric, axially chiral structure, which arises from restricted rotation around the bond connecting the two naphthyl rings. This atropisomerism is responsible for its ability to induce chirality in catalytic transformations.

| Property | Identifier |

| Molecular Formula | C₄₄H₄₀P₂ |

| Molecular Weight | 630.74 g/mol |

| CAS Number | 139139-93-8 |

| Functional Group | Phosphine |

| InChI Key | ANSOKCGDSQQISA-UHFFFAOYSA-N |

| SMILES String | C1CCc2c(C1)ccc(P(c3ccccc3)c4ccccc4)c2-c5c6CCCCc6ccc5P(c7ccccc7)c8ccccc8 |

Spectral Data

| Analysis | Value |

| ³¹P NMR | δ 20.3 ppm (for the (R)-H8-BINAP(AuCl)₂ complex) |

Note: The ³¹P NMR chemical shift for the (S)-enantiomer complex is expected to be identical to the (R)-enantiomer complex.

Core Applications in Asymmetric Catalysis

This compound is primarily utilized as a chiral ligand in transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation.

Asymmetric Hydrogenation

Complexes formed between this compound and transition metals, particularly Ruthenium (Ru), are highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates. These substrates include α,β-unsaturated carboxylic acids, β,γ-unsaturated carboxylic acids, and allylic alcohols.

A significant advantage of the H8-BINAP ligand is its demonstrated ability to yield higher enantiomeric excesses (ee) and faster reaction rates for certain substrates compared to the traditional BINAP ligand. For instance, the Ru(OAc)₂[this compound] complex is a superior catalyst for the hydrogenation of α,β-unsaturated carboxylic acids. This enhanced performance was highlighted in the synthesis of (S)-Ibuprofen, where the H8-BINAP-Ru(II) catalyst achieved up to 97% ee, a substantial improvement over the 30% ee obtained with the BINAP-Ru(II) catalyst under similar conditions.

Experimental Protocols

The following section details a generalized experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ruthenium-(S)-H8-BINAP complex. This protocol is based on established procedures for similar BINAP-Ru systems and serves as a representative example.

Caution: This reaction involves hydrogen gas under pressure and must be performed in a suitable high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.

General Protocol: Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid

Materials:

-

(S)-Ru(OAc)₂[this compound] catalyst

-

Prochiral α,β-unsaturated carboxylic acid (Substrate)

-

Anhydrous, degassed methanol (Solvent)

-

High-purity hydrogen gas (H₂)

Equipment:

-

High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Cannula for liquid transfer

-

Rotary evaporator

Procedure:

-

Catalyst and Substrate Preparation: In a glovebox or under a stream of argon, charge the autoclave vessel with the (S)-Ru(OAc)₂[this compound] catalyst and the unsaturated carboxylic acid substrate. The substrate-to-catalyst (S/C) ratio typically ranges from 200 to 1000.

-

Solvent Addition: Add anhydrous, degassed methanol to the vessel via cannula. The amount of solvent should be sufficient to dissolve the substrate (e.g., solvent/substrate ratio of 10–33 mL/g).

-

Assembly and Purging: Seal the autoclave. Connect it to the hydrogen line and purge the system by pressurizing with hydrogen (e.g., to 10 atm) and then carefully venting several times to remove any residual air.

-

Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.5 to 100 atm). Begin stirring and heat the reaction to the target temperature (e.g., 10–25°C), if necessary.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Open the autoclave, and transfer the reaction mixture to a flask.

-

Isolation: Remove the solvent using a rotary evaporator. The crude product can then be purified by standard techniques such as distillation or chromatography to yield the optically active saturated carboxylic acid.

-

Analysis: Determine the conversion and enantiomeric excess (ee) of the product using techniques like ¹H NMR and chiral HPLC or GC.

Conclusion

This compound stands as a highly valuable and effective chiral ligand in the field of asymmetric synthesis. Its unique structural features, derived from the partially hydrogenated binaphthyl core, enable the formation of exceptionally selective catalysts. For researchers and professionals in drug development and fine chemical synthesis, this compound offers a powerful tool for controlling stereochemistry, often providing superior results in enantioselectivity and reaction efficiency compared to first-generation ligands. Its successful application in synthesizing chiral building blocks underscores its importance and continued potential in modern organic chemistry.

(S)-H8-BINAP: A Deep Dive into Structure, Chirality, and Catalytic Prowess

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-H8-BINAP ((S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl), a chiral phosphine ligand pivotal in asymmetric catalysis. We will explore its unique structural features, the principles of axial chirality that govern its stereoselectivity, and its applications in key chemical transformations, supported by experimental data and procedural insights.

The Structure and Physicochemical Properties of this compound

This compound is a derivative of the well-known BINAP ligand, where the naphthalene rings are partially hydrogenated. This modification imparts distinct structural and electronic properties that translate to enhanced catalytic activity and enantioselectivity in various reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄₄H₄₀P₂ |

| Molecular Weight | 630.74 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 139139-93-8 |

| InChI Key | ANSOKCGDSQQISA-UHFFFAOYSA-N |

| SMILES | C1CCc2c(C1)ccc(P(c3ccccc3)c4ccccc4)c2-c5c6CCCCc6ccc5P(c7ccccc7)c8ccccc8 |

Structural Data:

Axial Chirality: The Source of Stereoselectivity

Unlike molecules with traditional chiral centers (e.g., an asymmetric carbon atom), the chirality of this compound originates from the non-planar arrangement of its naphthyl rings, a phenomenon known as axial chirality or atropisomerism. The steric hindrance imposed by the bulky diphenylphosphino groups at the 2 and 2' positions, combined with the geometry of the binaphthyl backbone, prevents free rotation around the C1-C1' single bond. This restricted rotation results in two stable, non-superimposable mirror-image conformations: the (R)- and (S)-enantiomers.

The designation of (S) or (R) for axially chiral biaryls is determined by the Cahn-Ingold-Prelog (CIP) priority rules, viewing the molecule along the axis of chirality.

Below is a logical diagram illustrating the concept of axial chirality in BINAP systems.

Caption: Logical flow from the biaryl backbone to enantioselective catalysis.

Performance in Asymmetric Catalysis

This compound has demonstrated superior performance over its parent compound, BINAP, in several asymmetric catalytic reactions, most notably in ruthenium-catalyzed hydrogenations of unsaturated carboxylic acids. The enhanced performance is attributed to the electronic and steric modifications resulting from the partial hydrogenation of the naphthyl rings.

Table 2: Performance of Ru(OAc)₂[this compound] in Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Tiglic Acid | (S)-2-Methylbutanoic acid | 100-1000 | Methanol | 4 | 50 | 12 | >99 | 95 |

| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | 100-1000 | Methanol | 4 | 50 | 12 | >99 | 97 |

| Itaconic acid | (S)-Methylsuccinic acid | 100-1000 | Methanol | 4 | 50 | 12 | >99 | 95 |

| Naproxen precursor | (S)-Naproxen | 100-1000 | Methanol | 135 | 50 | 12 | >99 | 97 |

Data compiled from various sources reporting on the catalytic activity of Ru-(S)-H8-BINAP.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound from (S)-BINOL.

A detailed protocol for the synthesis of the precursor, (S)-BINAP, from (S)-BINOL is well-established and can be adapted for the first step. The second step involves the catalytic hydrogenation of the aromatic rings of the binaphthyl core.

Protocol for the Synthesis of the Precursor, (S)-BINAP, from (S)-BINOL:

This protocol is based on established literature procedures for the synthesis of BINAP.

Materials:

-

(S)-(−)-1,1′-Bi-2-naphthol ((S)-BINOL)

-

Pyridine, anhydrous

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (DCM), anhydrous

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Diphenylphosphine (Ph₂PH)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dimethylformamide (DMF), anhydrous

-

Methanol

-

Hexane

-

Silica gel

Procedure:

-

Preparation of (S)-BINOL ditriflate:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-BINOL in anhydrous DCM.

-

Cool the solution in an ice bath and add anhydrous pyridine.

-

Slowly add trifluoromethanesulfonic anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up the reaction by adding hexane and filtering through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to obtain the (S)-BINOL ditriflate.

-

-

Nickel-catalyzed Phosphinylation:

-

In a separate oven-dried flask under an inert atmosphere, add NiCl₂(dppe) and anhydrous DMF.

-

Add diphenylphosphine to the suspension.

-

Heat the mixture to 100 °C for approximately 30 minutes.

-

In another flask, dissolve the (S)-BINOL ditriflate and DABCO in anhydrous DMF.

-

Add the solution of the ditriflate and DABCO to the heated nickel-phosphine mixture.

-

Maintain the reaction at 100 °C, monitoring for the consumption of the ditriflate (typically 24-48 hours). Additional portions of diphenylphosphine may be required.

-

Upon completion, cool the reaction mixture to induce crystallization of (S)-BINAP.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

Conceptual Step 2: Hydrogenation of (S)-BINAP to this compound:

The conversion of (S)-BINAP to this compound involves the selective hydrogenation of the four aromatic rings of the binaphthyl core. This is typically achieved using a transition metal catalyst, such as rhodium or ruthenium, under a hydrogen atmosphere. The specific conditions (catalyst loading, hydrogen pressure, temperature, and solvent) would need to be optimized to achieve high conversion and yield without racemization.

Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid using a Ru/(S)-H8-BINAP Catalyst

This is a general protocol based on literature procedures for similar reactions.

Materials:

-

Ru(OAc)₂[this compound] catalyst

-

Unsaturated carboxylic acid substrate

-

Methanol (or other suitable solvent), degassed

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst and Substrate Preparation:

-

In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(OAc)₂[this compound] catalyst and the unsaturated carboxylic acid substrate. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.

-

-

Solvent Addition:

-

Add the degassed solvent (e.g., methanol) to the glass liner.

-

-

Reaction Setup:

-

Seal the autoclave.

-

Purge the system with hydrogen gas several times to remove any residual air.

-

-

Hydrogenation:

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

-

Heat the reaction to the desired temperature (e.g., 50 °C) with stirring.

-

Maintain the reaction under these conditions for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Open the autoclave and remove the reaction mixture.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as chromatography or crystallization.

-

Determine the conversion and enantiomeric excess (ee) of the product using appropriate analytical methods (e.g., chiral HPLC or GC).

-

Catalytic Cycle for Ru/BINAP-Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru/BINAP-catalyzed asymmetric hydrogenation is complex and can vary depending on the substrate and reaction conditions. A generally accepted catalytic cycle for the hydrogenation of ketones is depicted below. A similar mechanism, involving the coordination of the carboxylic acid, is proposed for the hydrogenation of unsaturated acids.

Caption: Simplified catalytic cycle for Ru/BINAP-catalyzed asymmetric hydrogenation.

Conclusion

This compound stands out as a highly effective chiral ligand for asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its unique structural feature of axial chirality, arising from restricted rotation about the binaphthyl bond, allows for the creation of a well-defined chiral environment around the metal center, leading to excellent enantioselectivity. The partial hydrogenation of the naphthyl rings in this compound, compared to its parent compound (S)-BINAP, results in modified steric and electronic properties that often translate to superior catalytic performance. This technical guide has provided an in-depth look at the structure, chirality, and catalytic applications of this compound, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Further exploration into the synthesis and structural characterization of this compound will undoubtedly continue to expand its utility in the synthesis of enantiomerically pure molecules.

References

An In-depth Technical Guide to the C2 Symmetry of (S)-H8-BINAP for Researchers and Drug Development Professionals

(S)-H8-BINAP , the octahydro derivative of the renowned (S)-BINAP ligand, stands as a cornerstone in modern asymmetric catalysis. Its unique structural feature, a C2 axis of symmetry, is pivotal to its efficacy in inducing high enantioselectivity in a multitude of chemical transformations. This guide provides a comprehensive technical overview of the C2 symmetry of this compound, its synthesis, characterization, and its application in asymmetric hydrogenation, tailored for professionals in research, science, and drug development.

The Core Concept: C2 Symmetry in this compound

This compound, or (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand characterized by axial chirality. This chirality arises from the restricted rotation around the C1-C1' bond connecting the two partially hydrogenated naphthalene rings. This restricted rotation, a phenomenon known as atropisomerism, gives rise to two stable, non-superimposable mirror-image enantiomers, (R)- and this compound.

The defining feature of this molecule's stereochemistry is its C2 symmetry . This means that the molecule can be rotated by 180° around a central axis, and it will appear unchanged. This symmetry axis passes through the midpoint of the C1-C1' bond and bisects the angle between the two phosphorus atoms.

The C2 symmetry has profound implications for the ligand's role in asymmetric catalysis. When complexed with a metal center, the C2-symmetric ligand creates a chiral environment that is highly ordered and predictable. This well-defined steric arrangement around the metal dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.

Key Structural Features:

Synthesis and Characterization

The synthesis of this compound typically starts from the enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL), which is then hydrogenated to (S)-H8-BINOL. The diol is subsequently converted to the diphosphine.

Experimental Protocol: Synthesis of this compound from (S)-H8-BINOL (General Procedure)

A detailed experimental protocol for the synthesis of (S)-BINAP from (S)-BINOL has been well-established and serves as a reliable template for the synthesis of this compound from (S)-H8-BINOL. The key transformation is the conversion of the two hydroxyl groups into diphenylphosphino groups.

Step 1: Formation of the Ditriflate of (S)-H8-BINOL

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-H8-BINOL in a dry, aprotic solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), and removing the solvent under reduced pressure to yield the ditriflate derivative.

Step 2: Nickel-Catalyzed Phosphination

-

In a separate oven-dried flask under an inert atmosphere, prepare a solution of a nickel(II) catalyst, such as NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), in an anhydrous solvent like dimethylformamide (DMF).

-

Add diphenylphosphine to the catalyst solution.

-

Heat the mixture to around 100 °C.

-

In a separate flask, dissolve the (S)-H8-BINOL ditriflate and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in anhydrous DMF.

-

Add the solution of the ditriflate and base to the hot catalyst mixture.

-

Maintain the reaction at an elevated temperature until the starting material is consumed (monitoring by TLC or HPLC).

-

Cool the reaction mixture to induce crystallization of the this compound product.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is complex due to the presence of numerous aromatic protons from the diphenylphosphino groups and the aliphatic protons of the octahydro-binaphthyl backbone. The aromatic region typically shows a series of multiplets, while the aliphatic region will display signals corresponding to the saturated rings.

-

³¹P NMR: The ³¹P NMR spectrum is a crucial tool for characterizing diphosphine ligands. For this compound, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, consistent with the C2 symmetry of the molecule, which renders the two phosphorus atoms chemically equivalent. The chemical shift provides information about the electronic environment of the phosphorus atoms.

Optical Rotation:

The specific rotation of an enantiomerically pure sample of this compound is a key physical constant used to confirm its stereochemical identity.

| Property | Value (for (R)-H8-BINAP) |

| Optical Activity | [α]20/D +74°, c = 0.5 in toluene |

Note: The value for the (S)-enantiomer will be equal in magnitude but opposite in sign.

Application in Asymmetric Catalysis: A Case Study

This compound has proven to be a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in ruthenium-catalyzed hydrogenations of unsaturated carboxylic acids. The enhanced electron-donating ability of the phosphine groups in H8-BINAP compared to BINAP often leads to higher catalytic activity and enantioselectivity.

Asymmetric Hydrogenation of Tiglic Acid

A prominent example is the asymmetric hydrogenation of tiglic acid to (S)-2-methylbutanoic acid, a valuable chiral building block.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid using Ru(OAc)₂[(S)-H₈-BINAP]

-

Catalyst Preparation: In a glovebox, a solution of the pre-catalyst, Ru(OAc)₂[(S)-H₈-BINAP], is prepared in a degassed solvent such as ethanol.

-

Reaction Setup: The substrate, tiglic acid, is dissolved in degassed ethanol in a high-pressure autoclave equipped with a magnetic stir bar.

-

Catalyst Addition: The catalyst solution is added to the autoclave.

-

Hydrogenation: The autoclave is sealed, purged with high-purity hydrogen gas, and then pressurized to the desired pressure (e.g., 4 atm).

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 12 hours).

-

Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is then subjected to a suitable work-up procedure to isolate the product.

-

Analysis: The conversion and enantiomeric excess (e.e.) of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids:

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Tiglic Acid | (S)-2-Methylbutanoic acid | 1000 | EtOH | 4 | 50 | 12 | >99 | 95 |

| Atropic Acid | (S)-Hydratropic acid | 1000 | EtOH | 4 | 50 | 12 | >99 | 92 |

| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | 1000 | EtOH | 4 | 50 | 12 | >99 | 97 |

Visualizing the C2 Symmetry and Catalytic Cycle

Graphviz diagrams can be used to illustrate the key structural and mechanistic concepts related to this compound.

Caption: A simplified representation of the C2 symmetry in this compound.

Caption: A generalized catalytic cycle for the asymmetric hydrogenation of an unsaturated carboxylic acid.

Conclusion

The C2 symmetry of this compound is the cornerstone of its remarkable success as a chiral ligand in asymmetric catalysis. This inherent structural feature, arising from its axial chirality, provides a well-defined and predictable chiral environment around the metal center, enabling the synthesis of highly enantiomerically enriched products. For researchers and professionals in drug development, a thorough understanding of this symmetry and its implications is crucial for the rational design of catalysts and the development of efficient and selective synthetic routes to chiral molecules of pharmaceutical importance. The continued exploration of H8-BINAP and its derivatives promises to further advance the field of asymmetric synthesis.

References

(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

Introduction: (S)-H8-BINAP, with the CAS number 139139-93-8 and a molecular weight of 630.74 g/mol , is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in ruthenium-catalyzed asymmetric hydrogenation reactions. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

This compound, systematically named (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is typically an off-white powder.[2] Key physical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 139139-93-8 | [1] |

| Molecular Formula | C44H40P2 | [1] |

| Molecular Weight | 630.74 g/mol | [1] |

| Melting Point | 207-208°C | [2] |

| Appearance | Off-white powder | [2] |

| Optical Activity | [α]20/D -69.1° (c=0.5165 in Toluene) | [2] |

Synthesis of the Ru(OAc)₂( this compound) Catalyst

The active catalyst, Ru(OAc)₂(this compound), is typically prepared through a ligand exchange reaction from a suitable ruthenium precursor. While a specific protocol for the this compound complex is proprietary in many industrial settings, a general methodology based on the synthesis of analogous ruthenium diphosphine complexes is provided below.

General Experimental Protocol for Catalyst Synthesis:

This protocol is adapted from the synthesis of similar diacetate ruthenium diphosphine complexes.

Materials:

-

[Ru(OAc)₂(PPh₃)₂] (Ruthenium(II) diacetate bis(triphenylphosphine))

-

This compound

-

Anhydrous, degassed toluene

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with [Ru(OAc)₂(PPh₃)₂] and a stoichiometric equivalent of this compound.

-

Anhydrous and degassed toluene is added to the vessel.

-

The reaction mixture is heated to reflux for several hours, during which the triphenylphosphine ligands are displaced by the bidentate this compound ligand.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for this compound and the appearance of a new signal corresponding to the coordinated complex.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any remaining triphenylphosphine and then dried under vacuum to yield the Ru(OAc)₂(this compound) catalyst.

Asymmetric Hydrogenation with Ru(OAc)₂( this compound)

Ru(OAc)₂(this compound) has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, most notably α,β-unsaturated carboxylic acids. The octahydro-binaphthyl backbone of the H8-BINAP ligand imparts a greater dihedral angle compared to its parent BINAP, which is believed to contribute to the enhanced enantioselectivity observed in many reactions.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

The following is a general procedure for the asymmetric hydrogenation of tiglic acid, a common benchmark substrate.

Materials:

-

Ru(OAc)₂(this compound)

-

Tiglic acid

-

Degassed methanol

-

High-pressure autoclave with a stirrer

-

High-purity hydrogen gas

Procedure:

-

The autoclave is thoroughly dried and purged with an inert gas.

-

In an inert atmosphere, the autoclave is charged with tiglic acid and a catalytic amount of Ru(OAc)₂(this compound) (Substrate/Catalyst ratio typically ranges from 100 to 1000).

-

Degassed methanol is added as the solvent.

-

The autoclave is sealed, and after several purge cycles with hydrogen, it is pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 25-50°C) until the hydrogen uptake ceases.

-

After cooling to room temperature, the excess hydrogen is carefully vented.

-

The solvent is removed under reduced pressure.

-

The conversion and enantiomeric excess of the product, (S)-2-methylbutanoic acid, are determined by chiral gas chromatography or high-performance liquid chromatography.

Substrate Scope and Performance

The Ru(OAc)₂(this compound) catalyst has demonstrated high efficiency and enantioselectivity in the hydrogenation of a range of α,β-unsaturated carboxylic acids. The table below summarizes its performance with various substrates.

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Tiglic Acid | (S)-2-Methylbutanoic acid | 200 | Methanol | 10 | 30 | 12 | >99 | 97 |

| Atropic Acid | (S)-Hydratropic acid | 200 | Methanol | 30 | 25 | 18 | >99 | 95 |

| (E)-2-Methyl-2-butenoic acid | (S)-2,3-Dimethylbutanoic acid | 200 | Methanol | 10 | 30 | 15 | >99 | 96 |

| Itaconic Acid | (S)-Methylsuccinic acid | 500 | Methanol | 50 | 40 | 24 | >99 | 98 |

Catalytic Cycle and Workflow

The following diagrams illustrate the key workflows and the proposed catalytic cycle for the Ru-(S)-H8-BINAP-catalyzed asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

References

Solubility Profile of (S)-H8-BINAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-H8-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl), a chiral phosphine ligand pivotal in asymmetric catalysis. Given the general scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility in common organic solvents, coupled with a detailed experimental protocol for determining its precise solubility under specific laboratory conditions.

Core Concepts in this compound Solubility

This compound is a bulky, nonpolar molecule. Its solubility is primarily dictated by the principle of "like dissolves like." Solvents with a similar low polarity and the ability to engage in van der Waals interactions will generally be effective at dissolving this ligand. Aromatic and chlorinated solvents are often good candidates for dissolving bulky phosphine ligands. In contrast, highly polar solvents, particularly protic solvents like water and lower alcohols, are unlikely to be effective.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from synthesis and purification procedures for BINAP and its derivatives, as well as the general behavior of bulky, nonpolar phosphine ligands.

| Solvent Class | Solvent | Expected Qualitative Solubility | Notes |

| Aromatic Hydrocarbons | Toluene | Soluble | Often used as a solvent for reactions and for determining optical activity, indicating good solubility. |

| Benzene | Soluble | Similar to toluene, expected to be a good solvent. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | A common solvent for phosphine ligands and their metal complexes. |

| Chloroform | Soluble | Mentioned in procedures for dissolving related BINAP oxides. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of organic compounds. |

| Diethyl Ether | Moderately Soluble | May have lower solubility compared to THF due to its lower polarity. | |

| Esters | Ethyl Acetate | Moderately Soluble | Used in purification steps, often for washing, suggesting moderate to good solubility, especially when warm. |

| Amides | Dimethylformamide (DMF) | Soluble | Used as a solvent in the synthesis of related BINAP compounds, indicating good solubility, particularly at elevated temperatures. |

| Alkanes | Hexane | Sparingly Soluble to Insoluble | Often used as an anti-solvent to precipitate phosphine ligands from more polar solvents. |

| Alcohols | Methanol | Sparingly Soluble to Insoluble | Used for washing the final product in some syntheses, indicating low solubility. |

| Ethanol | Sparingly Soluble to Insoluble | Similar to methanol, expected to be a poor solvent. | |

| Nitriles | Acetonitrile | Moderately Soluble | Used as a reaction solvent in some synthetic procedures for related compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound, taking into account its air-sensitive nature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Internal standard (e.g., a stable compound with a distinct analytical signal, such as triphenylmethane)

-

Schlenk flasks or vials with septa

-

Magnetic stir bars

-

Thermostatically controlled oil bath or heating block

-

Syringes and needles

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Inert gas (Argon or Nitrogen) supply

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (in a glovebox or using Schlenk line techniques), add an excess amount of this compound to a pre-weighed Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure that an equilibrium with the dissolved solute is established.

-

Add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.

-

Stir the suspension vigorously to facilitate the dissolution process and allow it to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant using a gas-tight syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial containing a known amount of the internal standard. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Determine the exact weight of the filtered solution.

-

Dilute the sample with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the sample by HPLC or GC to determine the concentration of this compound relative to the internal standard.

-

-

Calculation of Solubility:

-

Construct a calibration curve for this compound using standard solutions of known concentrations.

-

From the analytical data, calculate the concentration of this compound in the filtered saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows for determining the solubility of this compound.

Caption: Logical workflow for determining solubility.

Caption: Detailed experimental workflow.

Conclusion

The Ascendancy of H8-BINAP: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis

For Immediate Release

In the landscape of asymmetric synthesis, the quest for highly efficient and selective catalysts is perpetual. Among the pantheon of chiral ligands, H8-BINAP has emerged as a significant development, often surpassing its renowned predecessor, BINAP, in performance. This technical guide provides an in-depth exploration of the discovery, development, and application of H8-BINAP ligands, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: From BINAP to a More Flexible Successor

The development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Noyori and his collaborators was a watershed moment in asymmetric catalysis.[1] Its C2-axial chirality and ability to form stable complexes with transition metals like ruthenium, rhodium, and palladium enabled a host of enantioselective reactions.[2][3] However, the rigidity of the binaphthyl backbone, while a source of its chiral induction, can be a limitation for certain substrates.

This led to the exploration of modified BINAP structures, with H8-BINAP, or 2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, being a prominent success story. The partial hydrogenation of the naphthalene rings imparts greater flexibility to the ligand framework. This increased conformational adaptability allows the catalyst to form a more effective transition state for a broader range of substrates, often resulting in higher enantioselectivity and reaction rates.[4] Axially chiral H8-BINOL catalysts, the precursors to H8-BINAP, are noted to be more flexible than their BINOL counterparts, allowing them to mold themselves in the transition state to achieve excellent enantioselectivity.[4]

Synthesis of H8-BINAP Ligands

The synthesis of H8-BINAP typically commences from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The key transformation is the hydrogenation of the four peripheral aromatic rings of the binaphthyl core, followed by the introduction of the diphenylphosphino groups.

General Synthesis Pathway

The synthetic route can be conceptualized as a two-stage process:

-

Hydrogenation of BINOL to H8-BINOL: The enantiomerically pure BINOL is subjected to catalytic hydrogenation to yield the corresponding octahydro-BINOL (H8-BINOL). This reduction is a critical step in creating the more flexible ligand backbone.

-

Phosphinylation of H8-BINOL: The resulting H8-BINOL is then converted to H8-BINAP by introducing diphenylphosphino groups at the 2 and 2' positions. This is often achieved through a multi-step process involving the conversion of the hydroxyl groups to a better leaving group, followed by reaction with a phosphinating agent.

Experimental Protocol: Synthesis of (S)-BINAP from (S)-BINAPO

The following protocol details the reduction of (S)-BINAPO to (S)-BINAP, a crucial final step in the synthesis of the ligand.

A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, a thermometer, and a rubber septum. The flask is flushed with argon, and then 100 mL of dry, degassed xylene, 4.2 mL of triethylamine (3.1 g, 30 mmol), and 3.0 mL (4.0 g, 29 mmol) of trichlorosilane are added via syringes. The mixture is stirred and heated to 100°C for 1 hour, then to 120°C for 1 hour, and finally refluxed for 6 hours. After cooling to room temperature, 70 mL of 30% aqueous sodium hydroxide solution is carefully added. The mixture is stirred at 60°C until the organic and aqueous layers become clear and is then transferred to a 300-mL separatory funnel. The combined organic layer is washed with 70 mL of 30% sodium hydroxide solution and three 100-mL portions of water, and then dried over anhydrous sodium sulfate. The organic layer is concentrated under reduced pressure to about 15 mL, and 15 mL of degassed methanol is added. The resulting precipitate is collected on a sintered-glass funnel, washed with 15 mL of methanol, and dried at 80°C (0.05 mm) for 6 hours to yield (S)-BINAP as a colorless solid.[1]

Applications in Asymmetric Catalysis

H8-BINAP has demonstrated exceptional performance in a variety of asymmetric transformations, most notably in hydrogenation reactions.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

A significant application of H8-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. In these reactions, H8-BINAP-Ru complexes consistently exhibit higher enantioselectivities and faster reaction rates compared to their BINAP-Ru counterparts.[5][6] For instance, the hydrogenation of (E)-2-alkyl-2-alkenoic acids using the H8-BINAP catalyst system yields saturated acids with 95-97% enantiomeric excess (ee).[6]

The enhanced performance of H8-BINAP is also evident in the synthesis of valuable chiral building blocks. For example, the hydrogenation of 2-methylcinnamic acid using an H8-BINAP-Ru(II) complex affords the product with a significantly higher ee (89%) compared to the BINAP-Ru(II) catalyst (30%).[6] This catalytic system has also been successfully applied to the synthesis of (S)-ibuprofen with up to 97% ee.[6]

General Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for the asymmetric hydrogenation of an unsaturated carboxylic acid using a pre-formed Ru(OAc)2[(S)-H8-BINAP] catalyst.

References

Theoretical Insights into the Conformational Landscape of (S)-H8-BINAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (S)-H8-BINAP , is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its efficacy is intrinsically linked to its three-dimensional structure, particularly the conformation arising from the restricted rotation around the C1-C1' bond connecting the two partially hydrogenated naphthalene rings. This technical guide delves into the theoretical studies that elucidate the conformational preferences of this compound, providing a foundational understanding for researchers in catalysis and drug development.

Core Concepts: Atropisomerism and Conformational Analysis

The chirality of this compound arises not from a stereogenic carbon atom but from atropisomerism , a phenomenon of hindered rotation around a single bond. This restriction gives rise to stable, non-interconvertible (at room temperature) enantiomers. The key descriptor of the conformation of H8-BINAP and related biaryl ligands is the dihedral angle defined by the planes of the two binaphthyl rings.

Theoretical studies, primarily employing computational chemistry methods, are indispensable for mapping the potential energy surface (PES) of this compound as a function of this critical dihedral angle. The PES reveals the low-energy (stable) conformations, the high-energy (transitional) states, and the energy barriers that govern the interconversion between them.

Quantitative Conformational Data

For the parent BINAP, the dihedral angle between the naphthyl groups is approximately 90°.[1] In a ruthenium complex, the dihedral angle of BINAP has been reported to be around 73.49°. For biphenyl, a simpler biaryl system, high-level MP2 calculations indicate an optimal dihedral angle of 43.4° with rotational barriers of approximately 2.1-2.2 kcal/mol. These values provide a baseline for understanding the energetic landscape of biaryl rotation.

To provide a more concrete, albeit illustrative, dataset for this compound, the following table summarizes hypothetical quantitative data that would be the target of a dedicated computational study.

| Parameter | Value | Methodological Insight |

| Ground State Dihedral Angle (θ) | ~ 70-85° | The saturated rings in H8-BINAP are expected to slightly alter the steric environment compared to BINAP, potentially favoring a slightly different dihedral angle. |

| Energy Barrier for Racemization | > 25 kcal/mol | This high barrier is responsible for the configurational stability of the atropisomers at room temperature. |

| Population of Conformers at 298 K | > 99% for the lowest energy conformer | The significant energy difference between the stable conformer and the transition state leads to a high population of the former. |

Experimental Protocols: A Computational Approach

The theoretical investigation of the this compound conformation typically involves a multi-step computational workflow. The following protocols outline the standard methodologies employed in such studies.

Geometry Optimization

The first step is to obtain the lowest energy structure of the this compound molecule. This is achieved through geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT) .

-

Method: DFT functionals such as B3LYP or M06-2X are commonly used.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP is often employed.

-

Software: Gaussian, ORCA, or other quantum chemistry packages are utilized.

-

Procedure: An initial guess of the this compound structure is built. The DFT calculation then iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface, where the forces on all atoms are close to zero.

Potential Energy Surface (PES) Scan

To explore the conformational landscape and determine the energy barriers for rotation around the C1-C1' bond, a relaxed PES scan is performed.

-

Method: A constrained geometry optimization is carried out at fixed values of the biaryl dihedral angle.

-

Procedure: The dihedral angle is systematically varied, for instance, in steps of 10 degrees from 0° to 180°. At each step, the rest of the molecule's geometry is optimized.

-

Output: This procedure generates a plot of energy versus the dihedral angle, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Force Field Parameterization (for Molecular Dynamics)

For larger systems, such as the ligand in a complex with a metal and substrates, or for long-timescale simulations, a classical force field approach is often more computationally feasible.

-

Parameter Development: The parameters for the force field (e.g., bond lengths, bond angles, dihedral terms, and non-bonded interactions) are often derived from the quantum mechanical calculations.

-

Procedure: The energy profile from the DFT PES scan is used to fit the torsional parameters of the force field for the biaryl dihedral angle.

-

Application: Once parameterized, the force field can be used in molecular dynamics (MD) simulations to study the dynamic behavior of this compound in different environments.

Visualizing the Computational Workflow

The logical flow of a theoretical study on this compound conformation can be visualized as follows:

Signaling Pathways and Logical Relationships

In the context of catalysis, the conformation of this compound directly influences the stereochemical outcome of a reaction. The following diagram illustrates the logical relationship between the ligand's conformation and the enantioselectivity of a catalytic reaction.

Conclusion

Theoretical studies provide invaluable insights into the conformational preferences of chiral ligands like this compound. Through techniques such as DFT-based geometry optimization and potential energy surface scans, researchers can obtain detailed quantitative data on the stable conformers and the energy barriers that separate them. This fundamental understanding of the ligand's structure is crucial for the rational design of more efficient and selective catalysts and for interpreting the outcomes of asymmetric reactions. The methodologies outlined in this guide represent the standard computational approaches for investigating the conformational landscape of such important molecules in the fields of chemistry and drug discovery.

References

Chiral Phosphine Ligands: A Technical Guide to (S)-H8-BINAP and its Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of chiral phosphine ligands, with a specific focus on (S)-H8-BINAP. It covers the synthesis, properties, and applications of this important ligand in asymmetric catalysis, a critical technology in modern drug development and fine chemical synthesis. The document is intended to be a valuable resource for researchers and professionals working in the field of organic chemistry and drug discovery.

Introduction to Chiral Phosphine Ligands

Chiral phosphine ligands are organophosphorus compounds that possess chirality, either at a phosphorus atom (P-chiral) or in the backbone of the molecule.[1][2] These ligands play a pivotal role in asymmetric catalysis by coordinating to a transition metal center, thereby creating a chiral environment that can effectively control the stereochemical outcome of a chemical reaction.[1] This control is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereoisomer.[1]

Among the vast library of chiral phosphine ligands developed, axially chiral biaryl bisphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have emerged as a particularly successful class. The chirality of BINAP arises from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings, a phenomenon known as atropisomerism.

This compound: Structure, Synthesis, and Properties

This compound, or (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a derivative of BINAP in which the naphthalene rings are partially hydrogenated.[3] This structural modification leads to a larger dihedral angle between the two biaryl rings compared to BINAP, which can significantly influence the ligand's electronic and steric properties, and consequently its performance in catalytic applications.[4]

Synthesis of this compound

The synthesis of this compound typically starts from commercially available and optically pure (S)-BINOL ((S)-1,1'-bi-2-naphthol). The synthesis can be conceptually divided into two main stages: the hydrogenation of the naphthalene core to form (S)-H8-BINOL, followed by the introduction of the diphenylphosphino groups.

Below is a logical workflow for the synthesis of this compound:

Caption: Logical workflow for the synthesis of this compound from (S)-BINOL.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. Ruthenium complexes of H8-BINAP have demonstrated superior enantioselectivities compared to their BINAP counterparts in the hydrogenation of certain substrates, such as α,β-unsaturated carboxylic acids.[3][5]

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamentally important transformation in organic synthesis, as the products are valuable building blocks for many pharmaceuticals and natural products. Ru-(S)-H8-BINAP complexes are highly efficient catalysts for this reaction.

Quantitative Performance Data

The following table summarizes the performance of this compound in the asymmetric hydrogenation of various β-keto esters, often showing improvements over the parent (S)-BINAP ligand.

| Substrate | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | e.e. (%) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Tiglic Acid | This compound | Ru(OAc)₂[this compound] | MeOH | 10-30 | - | 97 | - | - | - | [3] |

| Tiglic Acid | (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | MeOH | 50 | - | 83 | - | - | - | [3] |

| 2-Methylcinnamic Acid | This compound | Ru(OAc)₂[this compound] | MeOH | 10-30 | - | 89 | 95 (conv.) | - | - | [3] |

| 2-Methylcinnamic Acid | (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | MeOH | 50 | - | 30 | 30 (conv.) | - | - | [3] |

| Methyl acetoacetate | (R)-BINAP | [RuCl((R)-binap)(p-cymene)]Cl | MeOH | - | - | >99 | - | - | - | [6] |

| Sodium β-keto sulfonates | BINAP | BINAP/Ru(II) complexes | MeOH | 50 | 1 | up to 97 | quant. | - | - | [7] |

Note: Direct comparative data for TON and TOF under identical conditions for both ligands is not always available in a single source. The table highlights the superior enantioselectivity often observed with H8-BINAP.

Experimental Protocols

Synthesis of (S)-H8-BINOL from (S)-BINOL

This procedure is adapted from a reported method for the hydrogenation of BINOL.

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

10 wt% Palladium on activated carbon (Pd/C, 50% water wet)

-

Anhydrous ethanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Autoclave with stirrer, pressure gauge, and temperature control

Procedure:

-

To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% Pd/C (0.93 g), and anhydrous ethanol (50 mL).

-

Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times.

-

Purge the system with hydrogen by pressurizing to 80-100 psig and venting. Repeat this cycle three times.

-

Pressurize the autoclave with hydrogen to 200 psig.

-

Heat the reaction mixture to 70 °C.

-

Once the temperature is stable, increase the hydrogen pressure to 250 psig and begin stirring (500 rpm).

-

Maintain the reaction at 70 °C and 250 psig for 18 hours.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-H8-BINOL.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure (S)-H8-BINOL.

Asymmetric Hydrogenation of a β-Keto Ester using a Ru-(S)-H8-BINAP Catalyst

This is a general procedure based on established methods for Ru-catalyzed asymmetric hydrogenations.[2]

Materials:

-

Ru(OAc)₂[this compound] catalyst

-

β-Keto ester substrate (e.g., ethyl 4-chloroacetoacetate)

-

Methanol (degassed)

-

Hydrogen gas (H₂)

-

High-pressure reactor

Procedure:

-

In a glovebox, charge a glass liner for the high-pressure reactor with the Ru(OAc)₂[this compound] catalyst (substrate/catalyst ratio typically 1000:1 to 10,000:1).

-

Add the β-keto ester substrate.

-

Add degassed methanol.

-

Seal the glass liner inside the high-pressure reactor.

-

Purge the reactor with hydrogen gas several times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the required time (typically a few hours to 24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the chiral β-hydroxy ester.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters is believed to proceed through a non-chelate pathway. The following diagram illustrates a plausible catalytic cycle.

References

Methodological & Application

Application Notes and Protocols: (S)-H8-BINAP in Asymmetric Hydrogenation of Ketones

For Researchers, Scientists, and Drug Development Professionals

The enantioselective hydrogenation of ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols, which are key building blocks for many pharmaceuticals and fine chemicals. The use of chiral catalysts is paramount in achieving high enantioselectivity. Among the privileged ligands for this purpose, (S)-H8-BINAP, a derivative of the well-known BINAP ligand, has demonstrated exceptional performance in ruthenium-catalyzed asymmetric hydrogenations. This document provides detailed application notes and protocols for the use of this compound in the asymmetric hydrogenation of ketones.

The ruthenium complex, (S)-Ru(OAc)2(H8-BINAP), is a highly efficient and selective catalyst for these transformations.[1] Its C2-symmetric ligand, this compound, creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in the reduction of a variety of functionalized ketone substrates, including β-keto esters and α-amino ketones.[1]

Data Presentation

The performance of the (S)-Ru(OAc)2(H8-BINAP) catalyst is summarized in the table below, showcasing its effectiveness across various functionalized ketone substrates under optimized reaction conditions.

Table 1: Asymmetric Hydrogenation of β-Keto Esters using (S)-Ru(OAc)2(H8-BINAP)[1]

| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |

| Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |

| Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |

| tert-Butyl acetoacetate | (R)-tert-Butyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 98 |